![molecular formula C6H11Cl2N3 B1359826 (5-Methylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 930272-59-6](/img/structure/B1359826.png)
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride
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Overview
Description
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed:
Scientific Research Applications
PDE10A Inhibition
One of the prominent applications of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory activity against PDE10A, which may lead to therapeutic advancements in treating schizophrenia and other related disorders .
Table 1: PDE10A Inhibition Potency of Pyrimidine Derivatives
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | TBD | High |
MK-8189 | 17 | Moderate |
Sirtuin Inhibition
Recent studies have shown that compounds similar to (5-Methylpyrimidin-2-yl)methanamine can inhibit SIRT2, a member of the sirtuin family of proteins involved in cellular regulation and implicated in cancer and neurodegenerative diseases. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine core can enhance potency against SIRT2, indicating potential for developing new therapeutic agents targeting this pathway .
Table 2: Sirtuin Inhibition Data
Compound | IC50 (μM) | Activity |
---|---|---|
(5-Methylpyrimidin-2-yl)methanamine derivatives | TBD | Potent |
AGK2 | 17.75 | Reference |
Case Study 1: Schizophrenia Treatment
In a study focused on the treatment of schizophrenia, this compound was evaluated for its efficacy as a PDE10A inhibitor. The compound demonstrated promising results in preclinical models, showing significant reduction in hyperlocomotion induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further clinical trials .
Case Study 2: Cancer Research
Another investigation explored the potential of (5-Methylpyrimidin-2-yl)methanamine derivatives as SIRT2 inhibitors in cancer therapy. The derivatives were tested against various cancer cell lines, showing effective inhibition of cell proliferation. The study highlighted the importance of specific substitutions on the pyrimidine ring that enhanced binding affinity to SIRT2, suggesting avenues for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrimidine: The parent compound of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, used in various chemical and biological applications.
2-Aminopyrimidine: A similar compound with applications in pharmaceuticals and agrochemicals.
4-Methylpyrimidine: Another derivative of pyrimidine with unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H10Cl2N4
- Molecular Weight : 207.08 g/mol
- CAS Number : 930272-59-6
This compound features a pyrimidine ring substituted with a methyl group and an amine functional group, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound is believed to engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins, which can influence various cellular pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction processes.
Biological Activity Assays
Several studies have evaluated the biological activities of this compound through various assays. Notably, it has been tested against different cell lines to assess its antiproliferative effects.
Table 1: Summary of Biological Activity Assays
Cell Line | Assay Type | Result | Reference |
---|---|---|---|
T-Jurkat | Cytotoxicity | IC50 = 45 µM | |
Peripheral Blood Mononuclear Cells | Antiproliferative | Reduced proliferation | |
HeLa Cells | Growth Inhibition | GI50 = 36 µM |
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in understanding how modifications to the chemical structure of this compound can affect its biological activity. These studies typically involve synthesizing various derivatives and evaluating their potency against specific biological targets.
Findings from SAR Studies:
- Substituent Effects : The introduction of different substituents on the pyrimidine ring can significantly enhance or diminish biological activity.
- Potency Variations : Compounds with electron-donating groups tend to exhibit higher potency due to improved binding affinity to target enzymes.
Case Studies
- Anticancer Activity : In a recent study, this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved the induction of apoptosis in HeLa cells, as indicated by increased caspase activity.
- Immunosuppressive Properties : Another investigation highlighted the compound's ability to function as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for lymphocyte proliferation. This property suggests potential applications in transplant medicine and autoimmune disorders .
Properties
IUPAC Name |
(5-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECPKJRWKMXPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930272-59-6 |
Source
|
Record name | (5-methylpyrimidin-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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